N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide
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Overview
Description
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a synthetic organic compound that features a thiazole ring, a chlorobenzyl group, and a furan ring
Scientific Research Applications
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiazole and furan rings.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-2-ylmethyl halide and a palladium catalyst.
Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide: can be compared with other thiazole and furan derivatives, such as:
Uniqueness
Structural Features: The combination of a thiazole ring, chlorobenzyl group, and furan ring in a single molecule is unique and can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-13-5-3-12(4-6-13)8-15-10-20-17(24-15)21-16(22)11-19-9-14-2-1-7-23-14/h1-7,10,19H,8-9,11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQPQWGYRQVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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